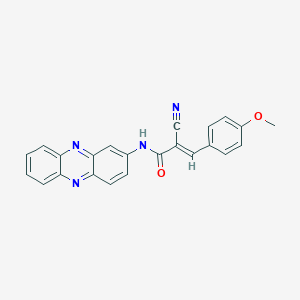

(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a phenazinyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

Formation of the enamine intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form the enamine intermediate.

Addition of the cyano group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.

Coupling with phenazine: The final step involves the coupling of the cyano-enamine intermediate with phenazine under appropriate conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Substitution: The compound can participate in substitution reactions, especially at the phenazinyl group, where electrophilic substitution can introduce various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenazinyl derivatives.

Scientific Research Applications

(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the phenazinyl moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Shares the methoxyphenyl group and has similar synthetic routes.

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a similar methoxyphenyl group and exhibits comparable biological activities.

Uniqueness: (E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide is unique due to the presence of the cyano group and the phenazinyl moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide, also known as compound 8008-9543, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant case studies and research findings.

The molecular formula of this compound is C17H16N2O2, with a molecular weight of 280.32 g/mol. The compound features a cyano group, a methoxyphenyl moiety, and a phenazin structure, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 280.32 g/mol |

| LogP (Partition Coefficient) | 2.538 |

| Water Solubility | LogSw -2.94 |

| pKa | 9.35 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes and modulate inflammatory pathways.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vitro assays have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .

Case Study: In Vivo Anti-inflammatory Effects

In an animal model study using zymosan-induced acute peritonitis, compounds structurally related to this compound showed a notable reduction in edema and leukocyte migration, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The phenazine moiety in the compound has been linked to anticancer properties. Studies have shown that phenazine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Research Findings

A study investigating the cytotoxic effects of phenazine derivatives found that they significantly reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and the activation of apoptotic pathways .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

Example Study

In a screening library analysis, compounds related to this compound were included in libraries targeting infectious diseases, highlighting their potential role in combating microbial infections .

Properties

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O2/c1-29-18-9-6-15(7-10-18)12-16(14-24)23(28)25-17-8-11-21-22(13-17)27-20-5-3-2-4-19(20)26-21/h2-13H,1H3,(H,25,28)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIYEBLMNNITAI-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.